molecular formula C14H9NO3 B2388976 2-(4-Nitrophenyl)-1-benzofuran CAS No. 787-64-4

2-(4-Nitrophenyl)-1-benzofuran

Cat. No. B2388976
CAS RN: 787-64-4
M. Wt: 239.23
InChI Key: WEBFEILYGGICBA-UHFFFAOYSA-N
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Description

“2-(4-Nitrophenyl)-1-benzofuran” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound consisting of fused benzene and furan rings . The compound also contains a nitrophenyl group, which is a phenyl ring substituted with a nitro group .


Synthesis Analysis

The synthesis of “this compound” can be achieved through various methods. One such method involves the reaction of 2-naphthol with aromatic aldehydes and 4-nitrophenyl acetonitrile . The synthesis process can be optimized by considering factors such as temperature, pH, and the choice of catalyst .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, X-ray diffraction studies can provide detailed information about the crystal structure of the compound . Additionally, NMR, FTIR, ES-MS, and UV spectroscopy can be used for further structural analysis .


Chemical Reactions Analysis

The compound “this compound” can undergo various chemical reactions. For instance, it can participate in the catalytic reduction of 4-nitrophenol, a reaction that has been used as a benchmark to assess the activity of nanostructured materials . The reaction parameters can be monitored using UV-visible spectroscopic techniques .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, its solubility can be assessed in different solvents . Its melting point and boiling point can also be determined .

Scientific Research Applications

Antiproliferative and DNA Binding Properties

2-(4-Nitrophenyl)-1-benzofuran and its derivatives exhibit noteworthy biological properties. Specifically, certain 4-nitrophenyl-functionalized benzofuran compounds have shown significant antiproliferative activity against tumor cells such as prostatic tumor cells. This anticancer potential is closely linked to the lipophilicity of the compounds. Furthermore, these compounds can bind to telomeric DNA, which plays a crucial role in their antiproliferative properties. This binding to telomeric DNA and its implications on cell cycle progression have been substantiated through CD and fluorescence techniques on tel22 G4 DNA (Carella et al., 2019).

Photophysics and Photocaging Applications

This compound has also been explored for its photophysical properties, particularly in the field of two-photon (TP) uncaging using near-infrared light. The TP absorption cross-sections of the chromophore were determined to be significant at specific wavelengths in DMSO, indicating its potential as a promising TP photoremovable protecting group for physiological studies. This characteristic could be beneficial for controlled release applications in various scientific fields, including drug delivery and molecular biology (Komori et al., 2016).

Photochromic Properties

The photochromic properties of benzofuran derivatives, including those with nitro substituents, have been investigated. These properties are significant for applications that rely on light-induced changes in a material's color or transparency. The compounds synthesized showed varied photochromic behavior in an amorphous phase, indicating potential use in optical storage devices, smart windows, or other photo-responsive materials (Yamaguchi et al., 2008).

Inhibition of Monoamine Oxidase (MAO)

Benzofuran derivatives are known to exhibit a range of biological activities, including inhibition of monoamine oxidase (MAO), particularly the MAO-B isoform. This activity is crucial because MAO inhibitors are used in the treatment of neurological disorders like Parkinson's disease (PD) and Alzheimer's disease (AD). The exploration of nitro-substituted 2-phenylbenzofuran derivatives as potential MAO inhibitors holds promise for the development of novel therapeutic agents for these neurodegenerative disorders (Delogu, 2017).

Vascular Endothelial Growth Factor Receptor (VEGFR-2) Inhibition

Some benzofuran derivatives have been synthesized and evaluated for their ability to inhibit VEGFR-2 tyrosine kinase. This inhibition is crucial for anticancer therapy as it can hinder the growth and proliferation of cancer cells by blocking the vascular endothelial growth factor pathway. The compounds exhibited potent cytotoxicity against various human cancer cell lines, indicating their potential as cancer therapeutics (Abdelhafez et al., 2014).

Cytocidal Effects on Lung Cancer Cells

Certain caged nitroxides with 2-(4-nitrophenyl)benzofuran moiety have shown cytocidal effects on lung cancer cells under photolysis conditions. These findings suggest that these compounds could serve as effective anticancer agents, particularly when activated by specific wavelengths of light, opening up new avenues in the targeted treatment of cancer (Yamada et al., 2019).

Safety and Hazards

When handling “2-(4-Nitrophenyl)-1-benzofuran”, it’s important to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

Future Directions

The future research directions for “2-(4-Nitrophenyl)-1-benzofuran” could involve exploring its potential applications in various fields. For instance, its use in the catalytic reduction of 4-nitrophenol suggests potential applications in environmental remediation .

Mechanism of Action

Target of Action

It is known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors . This suggests that 2-(4-Nitrophenyl)-1-benzofuran may also interact with various cellular targets, potentially influencing a range of biological processes.

Mode of Action

It is known that nitrophenol derivatives can undergo catalytic reduction . This process could potentially lead to changes in the compound’s structure and its interaction with its targets, thereby influencing its biological activity.

Biochemical Pathways

It has been reported that 2-chloro-4-nitrophenol, a similar compound, is degraded via the 1,2,4-benzenetriol pathway in certain bacteria . This suggests that this compound might also be metabolized through similar pathways, potentially affecting downstream cellular processes.

Pharmacokinetics

It is known that the pharmacokinetics of similar compounds can be influenced by factors such as their chemical structure and the presence of functional groups .

Result of Action

It is known that nitrophenol derivatives can have various biological activities, including antiviral, anti-inflammatory, and anticancer effects . This suggests that this compound may also have diverse biological effects, depending on its specific targets and mode of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the catalytic reduction of nitrophenol derivatives can be affected by various parameters, including the presence of reducing agents and the properties of the catalyst . Additionally, the degradation of similar compounds can be influenced by factors such as pH, temperature, and the presence of certain microorganisms .

properties

IUPAC Name

2-(4-nitrophenyl)-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-15(17)12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)18-14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBFEILYGGICBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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